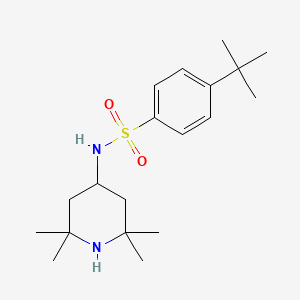

4-tert-Butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-tert-Butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide is a synthetic organic compound It is characterized by the presence of a benzenesulfonamide group, a piperidine ring, and tert-butyl and tetramethyl substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Tetramethyl Groups: Tetramethyl groups are introduced via alkylation reactions.

Attachment of the Benzenesulfonamide Group: This step involves sulfonation of a benzene derivative followed by amide formation with the piperidine derivative.

Addition of the tert-Butyl Group: The tert-butyl group is introduced through Friedel-Crafts alkylation or similar reactions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often tailored to achieve these goals.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzenesulfonamide group.

Reduction: Reduction reactions can occur, potentially affecting the sulfonamide group.

Substitution: Various substitution reactions can take place, especially on the benzene ring and the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most notable applications of this compound lies in its potential as an anticancer agent. Research indicates that derivatives of 2,2,6,6-tetramethyl-4-piperidinol, related to the sulfonamide structure, exhibit significant inhibitory effects on cancer cell lines. For instance, compounds with similar piperidine linkers have shown promising potency against B-cell lymphoma-2 (Bcl-2) dependent cell lines, suggesting that modifications to the piperidine structure can influence biological activity positively .

Neuroprotective Effects

The neuroprotective properties of compounds like 4-tert-butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide are also under investigation. Studies have demonstrated that certain piperidine derivatives can inhibit reactive oxygen species (ROS) production and autophagy processes in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties as well. Various studies have indicated that synthetic derivatives exhibit antibacterial activity against resistant strains of bacteria. The structural features of the compound may enhance its ability to penetrate bacterial membranes and exert cytotoxic effects .

Stabilizers for Organic Materials

This compound serves as an effective stabilizer for organic materials. Specifically, it is used in polymers to enhance light stability, heat stability, and oxidation resistance. This application is particularly relevant in the production of synthetic polymers where degradation due to environmental factors is a concern .

Table 1: Stabilization Efficacy

| Compound | Type of Stabilization | Material | Effectiveness |

|---|---|---|---|

| This compound | Light Stabilizer | Polypropylene | High |

| This compound | Heat Stabilizer | Polyisobutylene | Moderate |

| This compound | Oxidation Stabilizer | Polyethylene | High |

Case Studies

- Polymer Blends : In a study investigating the use of piperidine derivatives in polymer blends, it was found that incorporating this compound significantly improved the thermal stability of the resulting material under accelerated aging tests .

- Weather Resistance : Another case study focused on the weather resistance of tapes made from polymers treated with this sulfonamide compound showed a marked increase in durability when exposed to UV light compared to untreated samples .

Mecanismo De Acción

The mechanism of action of 4-tert-Butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting biological pathways or chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

N-(2,2,6,6-Tetramethylpiperidin-4-yl)-benzenesulfonamide: Lacks the tert-butyl group.

4-tert-Butyl-N-(piperidin-4-yl)-benzenesulfonamide: Lacks the tetramethyl groups.

N-(2,2,6,6-Tetramethylpiperidin-4-yl)-4-methylbenzenesulfonamide: Has a methyl group instead of tert-butyl.

Uniqueness

The presence of both tert-butyl and tetramethyl groups in 4-tert-Butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide may confer unique steric and electronic properties, influencing its reactivity and interactions compared to similar compounds.

Actividad Biológica

4-tert-Butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide is a sulfonamide compound with a complex structure that includes a tert-butyl group and a tetramethylpiperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in inhibiting various enzymes and receptors.

Chemical Structure and Properties

The chemical formula for this compound is C15H24N2O2S. Its structure features a benzenesulfonamide core, which is known for its utility in developing pharmaceuticals that target specific biological pathways. The presence of the tert-butyl and piperidine groups may enhance its pharmacological properties by improving binding affinity and selectivity towards biological targets.

Enzyme Inhibition

Research indicates that this compound may exhibit activity against carbonic anhydrase enzymes. Carbonic anhydrases play critical roles in physiological processes such as respiration and acid-base balance. The unique structural features of this compound could enhance its binding affinity to these enzymes.

Interaction Studies

Interaction studies utilizing techniques like surface plasmon resonance or isothermal titration calorimetry are essential for understanding the binding kinetics and thermodynamics of this compound with various biological targets. The piperidine moiety may contribute to enhanced interaction specificity due to steric effects and electronic properties.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Tert-butyl group; piperidine moiety | Potential enzyme inhibition |

| N-(phenylsulfonyl)-N-(2-(pyridin-3-yl)ethyl)benzenesulfonamide | Pyridine ring | Different nitrogen heterocycle |

| N-(phenylsulfonyl)-N-(2-(pyrimidin-4-yl)ethyl)benzenesulfonamide | Pyrimidine ring | Different nitrogen heterocycle |

| N-(phenylsulfonyl)-N-(2-morpholinoethyl)benzenesulfonamide | Morpholine ring | Different nitrogen heterocycle |

The unique combination of functional groups in this compound may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological activities of related sulfonamides. For instance:

- Inhibition of C1r Protease : A series of benzenesulfonamide derivatives were shown to inhibit C1r protease selectively. This suggests that similar compounds could be investigated for their potential therapeutic applications in diseases where protease activity is implicated .

- Antitumor Activity : Compounds with structural similarities have demonstrated significant antitumor effects in vitro and in vivo. For example, certain benzamides have been reported to inhibit cancer cell proliferation effectively .

- Mitochondrial Function Inhibition : Some derivatives exhibited potent inhibitory effects on mitochondrial function by depleting ATP production in cancer cells under specific conditions . This raises the possibility that this compound could similarly affect cellular metabolism.

Propiedades

IUPAC Name |

4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O2S/c1-17(2,3)14-8-10-16(11-9-14)24(22,23)20-15-12-18(4,5)21-19(6,7)13-15/h8-11,15,20-21H,12-13H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSVVYLZNGSONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.